Diphemanil

Description

Diphemanil methylsulfate (C₂₀H₂₄N·CH₃O₄S; molecular weight: 389.51) is a quaternary ammonium anticholinergic agent that primarily binds to muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype . It inhibits gastric motility and secretion, reduces sweating, and alleviates visceral spasms, making it effective for conditions like peptic ulcers, pylorospasm, hyperhidrosis, and gastrointestinal hyperacidity . Its mechanism involves both competitive antagonism of acetylcholine at mAChRs and direct spasmolytic activity on smooth muscle . Pharmacokinetic studies indicate slow absorption (tₘₐₓ = 2–4 hours), a half-life of 8.35 hours, and low oral bioavailability (15–25%) due to poor gastrointestinal absorption .

Propriétés

Key on ui mechanism of action |

Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body. |

|---|---|

Numéro CAS |

15394-62-4 |

Formule moléculaire |

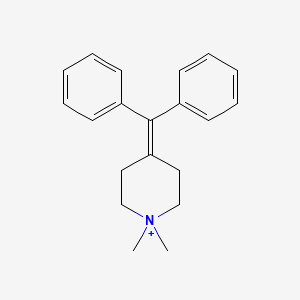

C20H24N+ |

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium |

InChI |

InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1 |

Clé InChI |

LCTZPQRFOZKZNK-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |

SMILES canonique |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C |

Autres numéros CAS |

15394-62-4 |

Origine du produit |

United States |

Méthodes De Préparation

Quaternization Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the lone pair on the piperidine nitrogen attacks the electrophilic methyl group of dimethyl sulfate. This results in the formation of the quaternary ammonium cation, with methyl sulfate serving as both the alkylating agent and counterion. The general reaction scheme is as follows:

Optimal reaction conditions typically involve anhydrous solvents, temperatures between 60–80°C, and stoichiometric excess of dimethyl sulfate to ensure complete quaternization. The product is isolated via crystallization or precipitation, followed by purification through recrystallization from ethanol or acetone.

Key Synthetic Challenges

-

Steric Hindrance : The bulky diphenylmethylene group adjacent to the piperidine nitrogen may slow the alkylation process, necessitating prolonged reaction times.

-

Byproduct Formation : Competing reactions, such as sulfonation or over-alkylation, require careful control of temperature and reagent ratios.

-

Purification : Residual dimethyl sulfate and unreacted starting materials must be rigorously removed to meet pharmaceutical purity standards.

Formulation Methods and Pharmaceutical Preparations

This compound methylsulfate is predominantly formulated into topical preparations for dermatological use, often combined with corticosteroids such as hydrocortisone or prednisolone to enhance anti-inflammatory activity. The patent US2890152A details several formulation strategies, emphasizing stability and compatibility with hydrophilic bases.

Example 1: Water-Soluble Cream

| Component | Quantity (parts) |

|---|---|

| This compound methylsulfate | 20.0 |

| Prednisolone | 5.0 |

| Zinc stearate | 60.0 |

| Polyethylene Glycol 1500 | 405.0 |

| Propylene glycol | 350.0 |

| Distilled water | 40.0 |

Preparation : The active ingredients are dispersed in a molten mixture of polyethylene glycols and propylene glycol, followed by homogenization and cooling.

Example 2: Hydrocarbon Ointment

| Component | Quantity (parts) |

|---|---|

| This compound methylsulfate | 25 |

| Prednisolone | 10 |

| Petrolatum U.S.P. | 965 |

Preparation : A slurry of the active ingredients in petrolatum is milled and blended to uniformity.

Stability Considerations

This compound methylsulfate’s stability in hydrous environments distinguishes it from other quaternary ammonium anticholinergics. This property enables its incorporation into water-containing bases, such as polyethylene glycol ointments, without significant degradation.

Analytical Characterization

Quality control of this compound methylsulfate involves multiple analytical techniques to verify identity, purity, and potency.

Spectroscopic Methods

Chromatographic Assays

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies the active ingredient and detects impurities.

-

Thin-Layer Chromatography (TLC) : Used for preliminary purity assessment using silica gel plates and ethyl acetate/methanol (9:1) as the mobile phase.

Analyse Des Réactions Chimiques

Types de réactions : Le Diphemanil subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le this compound.

Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement employés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent entraîner divers analogues substitués du this compound.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle dans l'étude des agents anticholinergiques.

Biologie : Employé dans la recherche sur les systèmes de neurotransmetteurs et les études de liaison aux récepteurs.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme étalon de référence dans les processus de contrôle qualité.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant principalement au récepteur muscarinique M3 . Ces récepteurs sont situés dans les muscles lisses des vaisseaux sanguins, des poumons, du tractus gastro-intestinal et de diverses glandes. En se liant à ces récepteurs, le this compound diminue l'excrétion sécrétoire des acides gastriques, de la salive et de la sueur. Cette action contribue à réduire les symptômes associés aux ulcères peptiques, à l'hyperhidrose et à d'autres affections connexes .

Composés similaires :

Methantheline : Un autre anticholinergique ammonium quaternaire utilisé à des fins thérapeutiques similaires.

Propantheline : Un composé aux propriétés anticholinergiques similaires utilisé dans le traitement des troubles gastro-intestinaux.

Atropine : Un agent anticholinergique bien connu avec une gamme d'applications plus large.

Unicité du this compound : Le this compound est unique en raison de son affinité de liaison spécifique pour le récepteur muscarinique M3, ce qui le rend particulièrement efficace pour réduire l'excrétion sécrétoire dans le tractus gastro-intestinal et les glandes. Sa structure ammonium quaternaire contribue également à ses propriétés pharmacocinétiques distinctes, telles qu'une faible absorption par le tractus gastro-intestinal et une biodisponibilité limitée .

Applications De Recherche Scientifique

Diphemanil has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.

Biology: Employed in research on neurotransmitter systems and receptor binding studies.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes.

Mécanisme D'action

Diphemanil exerts its effects by primarily binding to the muscarinic M3 receptor . These receptors are located in the smooth muscles of blood vessels, lungs, gastrointestinal tract, and various glands. By binding to these receptors, this compound decreases the secretory excretion of stomach acids, saliva, and sweat. This action helps in reducing symptoms associated with peptic ulcers, hyperhidrosis, and other related conditions .

Comparaison Avec Des Composés Similaires

The following table summarizes key similarities and differences between diphemanil and structurally or functionally related anticholinergic agents:

Structural and Functional Comparisons

Ipratropium Bromide vs. This compound

- Mechanism: Both are quaternary ammonium compounds with antimuscarinic activity. However, this compound uniquely exhibits direct spasmolytic effects on smooth muscle, enabling efficacy in non-cholinergic bronchoconstriction (e.g., serotonin- or potassium-induced) .

- Clinical Efficacy: In vitro and in vivo studies show equipotency against cholinergic agonists (e.g., methacholine). However, this compound is superior in non-cholinergic models, suggesting broader therapeutic applications .

Glycopyrronium Bromide vs. This compound

- Receptor Specificity : Glycopyrronium is M3-selective, whereas this compound acts predominantly on M3 but also affects other subtypes.

- Central Nervous System (CNS) Effects : Glycopyrronium’s quaternary structure limits CNS penetration, reducing neuropsychiatric side effects. This compound’s CNS effects are undocumented but theoretically minimal due to its polarity .

Methixene Hydrochloride vs. This compound

- Mechanistic Breadth : Methixene combines anticholinergic and antihistaminic actions, whereas this compound’s dual activity (anticholinergic + spasmolytic) targets visceral smooth muscle more selectively .

Efficacy in Specific Clinical Contexts

- Bronchodilation : this compound and ipratropium are equipotent in cholinergic bronchoconstriction. However, this compound failed to prevent histamine-induced bronchospasm in asymptomatic asthmatics, highlighting context-dependent limitations .

- Neonatal Use : this compound is effective in infant vagal hyperreflectivity (90% success in GER cases) but poses risks of AV block in premature neonates, necessitating ECG monitoring .

Q & A

Q. What are the primary pharmacological targets of Diphemanil, and how do they inform experimental design in preclinical studies?

this compound is an anticholinergic agent targeting muscarinic receptors, particularly the M1/M3 subtypes, which regulate smooth muscle contraction and secretory activity . For preclinical studies, researchers should prioritize in vitro receptor-binding assays (e.g., competitive radioligand displacement) and in vivo models (e.g., gastrointestinal motility assays in rodents) to quantify dose-dependent effects. Include control groups with atropine (a non-selective antagonist) to validate specificity .

Q. What methodologies are recommended for assessing this compound’s efficacy in reducing smooth muscle spasms while minimizing systemic side effects?

Use isolated tissue preparations (e.g., guinea pig ileum) to measure spasmolytic activity via organ bath systems. Pair this with pharmacokinetic studies (e.g., HPLC plasma analysis) to correlate local vs. systemic exposure . Incorporate double-blind, randomized crossover designs in animal models to control for inter-individual variability .

Q. How can researchers address variability in this compound’s metabolic stability across species during translational studies?

Conduct comparative in vitro metabolism assays using liver microsomes from humans, rats, and dogs. Monitor metabolites via LC-MS and apply allometric scaling to predict human pharmacokinetics. Include negative controls with CYP enzyme inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Advanced Research Questions

Q. How should contradictory findings about this compound’s receptor selectivity be resolved in systematic reviews?

Apply PRISMA guidelines to identify bias sources (e.g., assay heterogeneity in receptor-binding studies). Use meta-regression to analyze variables like ligand concentration, tissue type, and species differences. Prioritize studies with pre-registered protocols and standardized IC50 reporting .

Q. What experimental designs optimize the detection of off-target effects in this compound derivatives?

Implement high-throughput screening against panels of GPCRs, ion channels, and kinases. Use computational docking (e.g., molecular dynamics simulations) to predict off-target interactions. Validate hits with functional assays (e.g., calcium flux for GPCRs) and apply the FINER criteria to assess clinical relevance .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in chronic inflammatory models?

Adopt mechanistic PK/PD modeling to account for tissue penetration and protein binding. Use longitudinal biomarkers (e.g., prostaglandin E2 levels) to track target engagement. Conduct sensitivity analyses to identify confounding factors like gut microbiota interactions .

Q. What strategies mitigate ethical challenges in human trials evaluating this compound’s anticholinergic effects on cognitive function?

Follow ICH-GCP guidelines for informed consent and risk-benefit assessments. Use stratified randomization to exclude high-risk populations (e.g., elderly patients with baseline cognitive impairment). Incorporate adaptive trial designs with interim analyses to halt dosing if adverse effects emerge .

Methodological and Analytical Questions

Q. How should researchers design studies to explore this compound’s potential in cross-disciplinary applications (e.g., neurogastroenterology)?

Adopt mixed-methods approaches: Combine quantitative metrics (e.g., gastric emptying rates) with qualitative patient-reported outcomes (e.g., symptom diaries). Use factor analysis to disentangle psycholeptic vs. peripheral anticholinergic effects, referencing ATC classification A03CA08 .

Q. What statistical frameworks are optimal for analyzing time-dependent responses to this compound in longitudinal studies?

Apply generalized estimating equations (GEEs) or mixed-effects models to handle repeated measures. Include time-lagged covariates (e.g., baseline acetylcholine levels) and use bootstrapping to validate small-sample findings .

Q. How can systematic reviews leverage emerging databases to update evidence on this compound’s safety profile?

Use Boolean search strategies across PubMed, Embase, and Cochrane Library , with terms like “this compound AND (adverse effects OR pharmacokinetics).” Employ machine learning tools (e.g., NLP-based sentiment analysis) to mine grey literature for unreported side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.